![molecular formula C12H11F3N2O2 B15288969 N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15288969.png)
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a cyano group, a trifluoromethyl group, and a hydroxy group attached to a phenyl ring, making it a versatile compound in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide typically involves the reaction of 4-amino-2-trifluoromethylbenzonitrile with appropriate reagents under controlled conditions. One common method includes the use of N,N-dimethylformamide, N,N-dimethylacetamide, and tetrabutylammonium bromide as catalysts . The reaction is carried out in dichloromethane, which acts as a solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the cyano group may produce primary amines.
Wissenschaftliche Forschungsanwendungen
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. It can inhibit specific pathways by binding to active sites or altering the conformation of target proteins. For instance, it has been shown to block necrosome formation by inhibiting the phosphorylation of RIPK3 in necroptotic cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-cyano-3-(trifluoromethyl)phenyl]methacrylamide: Similar in structure but differs in the presence of a methacrylamide group instead of a hydroxy group.
N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide: Contains an additional sulfonyl group and a fluorophenyl group.
Uniqueness
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C12H11F3N2O2 |
|---|---|
Molekulargewicht |
272.22 g/mol |
IUPAC-Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C12H11F3N2O2/c1-11(2,19)10(18)17-8-4-3-7(6-16)9(5-8)12(13,14)15/h3-5,19H,1-2H3,(H,17,18) |
InChI-Schlüssel |
AGWZNPHZMOMBTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


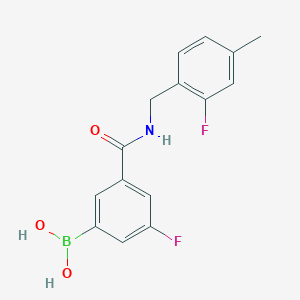
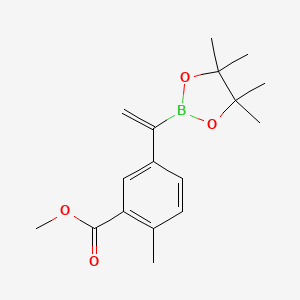
![[4-[(2S)-3-benzyloxy-2-(benzyloxycarbonylamino)-3-oxo-propyl]phenyl]boronic acid](/img/structure/B15288898.png)
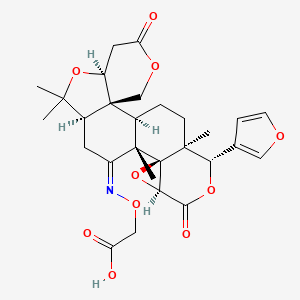
![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)
![2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide](/img/structure/B15288911.png)

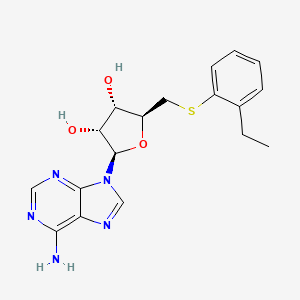

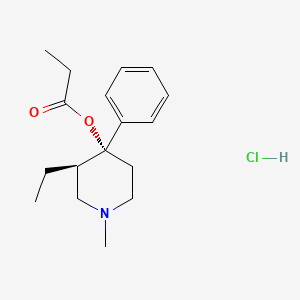
![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)

![methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate](/img/structure/B15288947.png)
![(E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium](/img/structure/B15288952.png)
